N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
This compound features a fused benzo[b][1,4]oxazepine core substituted with 3,3,5-trimethyl and 4-oxo groups. The 7-position of this heterocycle is linked to a 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety.
Properties
IUPAC Name |
N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-20(2)12-28-16-6-4-13(10-15(16)22(3)19(20)23)21-29(24,25)14-5-7-17-18(11-14)27-9-8-26-17/h4-7,10-11,21H,8-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQZJRFDYWSOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes a benzoxazepine ring system and a sulfonamide moiety. Its molecular formula is C20H23N3O4S with a molecular weight of approximately 393.48 g/mol. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Although detailed mechanisms are still under investigation, it is believed that the compound may act as an inhibitor or modulator of certain biochemical pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related sulfonamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 10 | MCF-7 |
| Compound B | 15 | HeLa |
| Target Compound | 12 | MCF-7 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary tests suggest that it may inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.
Antioxidant Activity
Research indicates that the compound exhibits antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress-related damage.
Case Studies
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives of the target compound for their anticancer activity. The results showed that modifications to the sulfonamide group enhanced cytotoxicity against several cancer cell lines.
- Anti-inflammatory Mechanism Investigation : Another research article explored the anti-inflammatory effects of related compounds in animal models of inflammation. The findings suggested a reduction in edema and inflammatory markers upon treatment with these compounds.
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Toxicological studies are ongoing to determine the safety profile of this compound. Early results indicate a low toxicity profile at therapeutic doses.
Comparison with Similar Compounds
Structural Analogues with Dihydrobenzo[b][1,4]dioxine Moieties
Compound : O-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl) hydroxylamine ()
- Core Structure : Shares the 2,3-dihydrobenzo[b][1,4]dioxine ring but lacks the sulfonamide and benzooxazepine groups.
- Functional Groups : Features a hydroxylamine-OCH2- substituent instead of a sulfonamide.
- Spectroscopy :
- Implications : The hydroxylamine group may confer redox activity, whereas the sulfonamide in the target compound could enhance hydrogen-bonding capacity and target binding.
Heterocyclic Compounds with Fused Ring Systems
Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ()
- Core Structure: Tetrahydroimidazo[1,2-a]pyridine fused with ester and cyano groups, distinct from the benzooxazepine-dioxine system.
- Physical Properties : Melting point = 243–245°C; synthesis yield = 51% .
- Spectroscopy :
- Implications: The nitro and cyano groups in this compound suggest electrophilic reactivity, whereas the target’s methyl and sulfonamide groups may prioritize steric and polar interactions.
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
